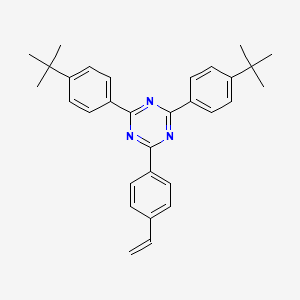![molecular formula C12H24OSn B14223240 3-[1-(Trimethylstannyl)ethenyl]heptan-2-one CAS No. 820250-60-0](/img/structure/B14223240.png)
3-[1-(Trimethylstannyl)ethenyl]heptan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(Trimethylstannyl)ethenyl]heptan-2-one is an organotin compound with the molecular formula C12H24OSn. This compound is characterized by the presence of a trimethylstannyl group attached to an ethenyl moiety, which is further connected to a heptan-2-one backbone. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Trimethylstannyl)ethenyl]heptan-2-one typically involves the reaction of 1,2-heptadiene with (1-ethoxyvinyl)trimethylstannane. The reaction proceeds under specific conditions to yield the desired product . The general synthetic route can be summarized as follows:
Starting Materials: 1,2-Heptadiene and (1-ethoxyvinyl)trimethylstannane.
Reaction Conditions: The reaction is carried out in the presence of a catalyst, often a transition metal complex, under controlled temperature and pressure conditions.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organotin compound synthesis apply. These methods typically involve large-scale reactions with optimized conditions to maximize yield and purity. Industrial processes may also incorporate advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
3-[1-(Trimethylstannyl)ethenyl]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler organotin species.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.
科学研究应用
3-[1-(Trimethylstannyl)ethenyl]heptan-2-one has several applications in scientific research:
Biology: Organotin compounds have been studied for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of organotin compounds in drug development.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-[1-(Trimethylstannyl)ethenyl]heptan-2-one involves its interaction with molecular targets through its organotin moiety. The trimethylstannyl group can form bonds with various substrates, facilitating catalytic processes or chemical transformations. The specific pathways and molecular targets depend on the context of its application, whether in catalysis, synthesis, or biological systems.
相似化合物的比较
Similar Compounds
- 3-Butyl-4-trimethylstannyl-4-penten-2-one
- 2-Heptanone, 3-[1-(trimethylstannyl)ethenyl]
Comparison
Compared to similar compounds, 3-[1-(Trimethylstannyl)ethenyl]heptan-2-one is unique due to its specific structural arrangement and the presence of the trimethylstannyl group. This uniqueness imparts distinct reactivity and properties, making it valuable in specialized applications. For instance, its ability to participate in selective substitution reactions sets it apart from other organotin compounds.
属性
CAS 编号 |
820250-60-0 |
|---|---|
分子式 |
C12H24OSn |
分子量 |
303.03 g/mol |
IUPAC 名称 |
3-(1-trimethylstannylethenyl)heptan-2-one |
InChI |
InChI=1S/C9H15O.3CH3.Sn/c1-4-6-7-9(5-2)8(3)10;;;;/h9H,2,4,6-7H2,1,3H3;3*1H3; |
InChI 键 |
LNYVXQOFIGUHEM-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C(=O)C)C(=C)[Sn](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[5-(3-Hydroxyanilino)pyridin-3-yl]benzamide](/img/structure/B14223165.png)

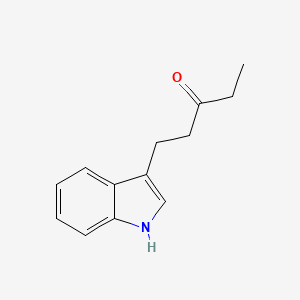
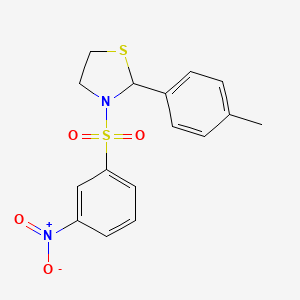
![9-(6-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}hexyl)-9H-carbazole](/img/structure/B14223186.png)
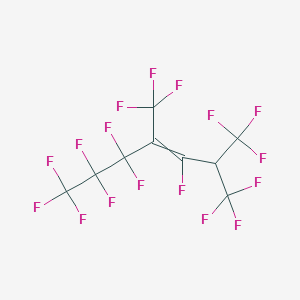
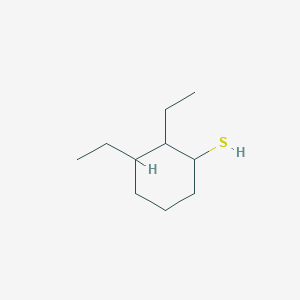
![1-[(Trifluoromethyl)sulfanyl]butan-2-ol](/img/structure/B14223199.png)
![(2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]propan-2-ol](/img/structure/B14223212.png)
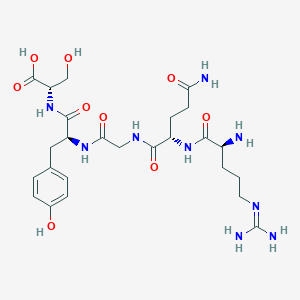
![Methyl 2-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzoate](/img/structure/B14223225.png)
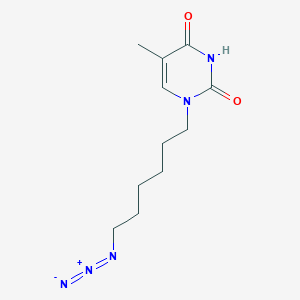
![1H-Imidazole, 1-methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]-](/img/structure/B14223227.png)
